1-(Chloromethoxy)decane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

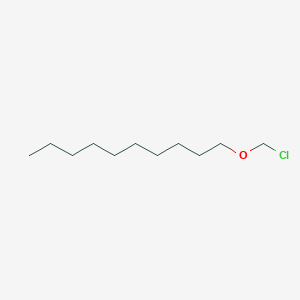

1-(Chloromethoxy)decane is an organic compound with the molecular formula C11H23ClO. It is a chlorinated ether, characterized by the presence of a chlorine atom attached to a methoxy group, which is further bonded to a decane chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

1-(Chloromethoxy)decane can be synthesized through several methods. One common synthetic route involves the reaction of decanol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or chromatography.

Industrial production methods may involve the use of chloromethylation reagents like 1,4-bis(chloromethoxy)butane, which is non-carcinogenic and inexpensive . The reaction is carried out in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4) and a solvent like dichloromethane (CH2Cl2) at room temperature for several hours .

Chemical Reactions Analysis

1-(Chloromethoxy)decane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 1-(methoxy)decane.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction Reactions: Reduction of this compound can yield decanol and other related alcohols.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

1-(Chloromethoxy)decane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Chloromethoxy)decane exerts its effects involves the interaction of the chlorine atom with nucleophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds, resulting in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

1-(Chloromethoxy)decane can be compared with other chlorinated ethers such as 1-(Chloromethoxy)prop-2-ene and 1-(Chloromethoxy)prop-2-yne. These compounds share similar chemical properties but differ in their reactivity and applications. For example, 1-(Chloromethoxy)prop-2-ene and 1-(Chloromethoxy)prop-2-yne are used in the synthesis of imidothioates, which have different biological activities compared to the derivatives of this compound .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it a valuable intermediate in various synthetic processes

Biological Activity

1-(Chloromethoxy)decane, a chlorinated alkane with the molecular formula C11H23ClO, has garnered attention due to its potential biological activities. This compound is primarily studied for its interactions with biological membranes, lipid systems, and possible therapeutic applications.

- Molecular Formula : C11H23ClO

- Molecular Weight : 220.76 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CCCCCCCCCC(Cl)CO

Biological Activity Overview

This compound exhibits several biological activities, including antimicrobial properties and effects on cellular membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability.

The biological activity of this compound can be attributed to its ability to:

- Integrate into Membranes : The compound's hydrophobic structure enables it to embed within lipid bilayers, potentially altering membrane characteristics.

- Interact with Proteins : It may interact with membrane proteins, affecting their function and leading to downstream biological effects.

- Exhibit Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties against certain pathogens.

Antimicrobial Studies

Recent research has investigated the antimicrobial efficacy of this compound against various bacterial strains. The following table summarizes findings from in vitro studies:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Escherichia coli | 50 µg/mL | Inhibition of growth observed |

| Staphylococcus aureus | 25 µg/mL | Significant reduction in viability |

| Pseudomonas aeruginosa | 100 µg/mL | Moderate inhibition |

These results indicate that this compound has varying degrees of effectiveness against different bacterial strains, suggesting potential as an antimicrobial agent.

Membrane Interaction Studies

A study focused on the interaction of this compound with model lipid membranes revealed:

- Altered Fluidity : The presence of the compound in lipid bilayers decreased fluidity, which could impact membrane protein function.

- Increased Permeability : Higher concentrations led to increased permeability of the membranes, suggesting a disruptive effect on membrane integrity.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the effectiveness of this compound in clinical isolates of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial load in vitro, indicating its potential for topical applications in treating skin infections.

- Membrane Disruption Analysis : In a separate investigation, scientists assessed the impact of this compound on human epithelial cells. Results showed that at sub-lethal concentrations, the compound altered cell membrane properties without inducing cytotoxicity, highlighting its potential as a therapeutic agent.

Properties

Molecular Formula |

C11H23ClO |

|---|---|

Molecular Weight |

206.75 g/mol |

IUPAC Name |

1-(chloromethoxy)decane |

InChI |

InChI=1S/C11H23ClO/c1-2-3-4-5-6-7-8-9-10-13-11-12/h2-11H2,1H3 |

InChI Key |

ZVPATVLKXLILJE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOCCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.